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Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504

This technical guide provides a comprehensive overview of 1-Phenylisatin (CAS 723-89-7),
intended for researchers, scientists, and professionals in drug development. It covers the
physicochemical properties, synthesis, and pharmacological activities of this compound, with a
focus on its mechanism of action as a selective Cannabinoid-2 (CB2) receptor agonist.

Physicochemical Properties and Identification

1-Phenylisatin, also known as 1-Phenyl-1H-indole-2,3-dione or N-Phenylisatin, is an isatin
derivative with the molecular formula C1aHsNO:2.[1] It presents as a yellowish or brownish
powder and is insoluble in water.[2][3][4]

Table 1: Physicochemical Properties of 1-Phenylisatin
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Property Value Source
CAS Number 723-89-7 [1]
Molecular Formula C14HaNO2 [1]
Molecular Weight 223.23 g/mol [1]
Appearance Yellowish or brownish powder [4]
Melting Point 138-140 °C [2]
Boiling Point 388.8 °C at 760 mmHg

Solubility Insoluble in water [2][3]

logP (Octanol/Water)

2.548 (Crippen Method)

[1]

Molar Refractive Index

62.08

[3]

Molar Volume

166.7 cm3/mol

[3]

Table 2: Compound Identification

Identifier Value
IUPAC Name 1-phenylindole-2,3-dione
inChi 1S/C14H9NO2/c16-13-11-8-4-5-9-
n
12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H
InChiKey UWCPWBIMRYXUOU-UHFFFAOYSA-N
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=0)C2=
SMILES
0]
1-Phenyl-1H-indole-2,3-dione, N-Phenylisatin,
Synonyms

1-Phenyl-2,3-indolinedione

Synthesis of 1-Phenylisatin

The most common and effective method for the synthesis of N-substituted isatins, including 1-

Phenylisatin, is the Stolle synthesis.[5][6][7][8] This two-step procedure involves the acylation
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of an aniline derivative followed by an intramolecular Friedel-Crafts reaction.[5][6]

Stolle Synthesis Workflow

(Diphenylamine) (Oxalyl ChIoride)

cylation

N-(Oxalyl)-diphenylamine chloride . :
[ ( y)(mfermeydiate) ] @md (e.g., AICI3)
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Cyclization

y

1-Phenylisatin
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Caption: Workflow of the Stolle Synthesis for 1-Phenylisatin.

Experimental Protocol: Stolle Synthesis of 1-
Phenylisatin (Representative)

This protocol is a representative procedure based on the general principles of the Stolle
synthesis.

Materials:

Diphenylamine

Oxalyl chloride

Aluminum chloride (AICI3)

Anhydrous carbon disulfide (CSz) or other suitable solvent
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e Hydrochloric acid (HCI), dilute

e Ice

o Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

e Formation of the Intermediate:

o

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve
diphenylamine in anhydrous carbon disulfide.

Cool the solution in an ice bath.

Slowly add an equimolar amount of oxalyl chloride dropwise to the cooled solution with
constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then gently reflux for 1-2 hours to ensure the completion of the acylation reaction, forming
the N-(oxalyl)-diphenylamine chloride intermediate.

Remove the solvent under reduced pressure.

e Intramolecular Cyclization:

[¢]

To the crude intermediate, add fresh anhydrous carbon disulfide.

Gradually add an excess of powdered anhydrous aluminum chloride in small portions with
vigorous stirring. The amount of AICIs is typically 2-3 molar equivalents.

After the addition of the Lewis acid, reflux the mixture for 2-4 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice
containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

The crude 1-Phenylisatin will precipitate.
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 Purification:
o Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

o The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol or acetic acid, to yield pure 1-Phenylisatin.

Pharmacological Activities

1-Phenylisatin has been investigated for a range of pharmacological activities, including
potential anticancer, anti-HIV, and anticonvulsant properties.[2] A significant area of research
has focused on its role as a selective Cannabinoid-2 (CB2) receptor agonist.

Selective Cannabinoid-2 (CB2) Receptor Agonism and
Nephroprotection

1-Phenylisatin has been identified as a selective CB2 receptor agonist that exhibits protective
effects against cisplatin-induced nephrotoxicity.[9][10] Its mechanism of action in this context
involves anti-apoptotic, anti-inflammatory, and antioxidant pathways.[9][10]
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1-Phenylisatin Intervention
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Caption: Protective signaling pathway of 1-Phenylisatin against cisplatin-induced

nephrotoxicity.

Experimental Protocol: In Vivo Cisplatin-Induced
Nephrotoxicity Model

The following protocol details the in vivo experiment demonstrating the nephroprotective effects

of 1-Phenylisatin.

Animals: Male Swiss albino mice.
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Experimental Groups:

Group | (Control): Received normal saline.
Group Il (1-Phenylisatin only): Received 1-Phenylisatin for 7 days.

Group Il (Cisplatin only): Received a single intraperitoneal (i.p.) injection of cisplatin (20
mg/kg) on day 5.

Group IV (1-Phenylisatin + Cisplatin): Received 1-Phenylisatin for 7 days and a single i.p.
injection of cisplatin on day 5.

Group V (Antagonist + 1-Phenylisatin + Cisplatin): Received the CB2 antagonist AM630, 15
minutes before 1-Phenylisatin for 7 days, and a single i.p. injection of cisplatin on day 5.

Procedure:

Acclimatize animals to laboratory conditions for one week.

Administer treatments to the respective groups as described above.

Sacrifice the mice 72 hours after the cisplatin injection.

Collect blood samples for the assessment of serum creatinine and urea levels.
Isolate the kidneys for histopathological examination and biochemical analyses.

Biochemical analyses on kidney homogenates include measuring markers of oxidative stress
(MDA and GSH), inflammation (TNF-a, NF-kB), and apoptosis (Bax, Bcl-2, and caspase-3).

CB2 receptor expression in the kidney tissue is also investigated.
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Caption: Workflow for the in vivo study of 1-Phenylisatin's nephroprotective effects.
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Anticancer and Anti-HIV Activities

While 1-Phenylisatin is reported to have potential anticancer and anti-HIV activities, specific

quantitative data such as ICso and ECso values are not readily available in the public domain

from the reviewed literature.[2] However, standard experimental protocols are used to evaluate

these activities.

Objective: To determine the concentration of 1-Phenylisatin that inhibits the growth of a cancer
cell line by 50% (ICso).

Materials:

Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)

Complete cell culture medium

1-Phenylisatin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well microtiter plates

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

Treat the cells with serial dilutions of 1-Phenylisatin and incubate for a specified period
(e.q., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow
the formation of formazan crystals by viable cells.

Add a solubilization solution to dissolve the formazan crystals.
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e Measure the absorbance of the solution in each well using a microplate reader at the
appropriate wavelength.

o Calculate the percentage of cell viability for each concentration of 1-Phenylisatin compared
to the untreated control.

e The ICso value is determined by plotting the percentage of cell viability against the logarithm
of the compound concentration.

Obijective: To determine the concentration of 1-Phenylisatin that inhibits HIV replication by
50% (ECso).

Materials:

e MT-4 (human T-cell leukemia) cells
e HIV-1 stock

e 1-Phenylisatin

e Complete cell culture medium

e 96-well microtiter plates

o Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase
activity assay, or a cell viability assay like MTT).

Procedure:

o Plate MT-4 cells in a 96-well plate.

e Add serial dilutions of 1-Phenylisatin to the wells.
« Infect the cells with a known amount of HIV-1.

e Include control wells with cells and virus but no compound (virus control) and cells with no
virus and no compound (cell control).
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e Incubate the plate for 4-5 days.
e Quantify the extent of HIV-1 replication in each well using a chosen method.

o Calculate the percentage of inhibition of viral replication for each concentration of 1-
Phenylisatin compared to the virus control.

e The ECso value is determined by plotting the percentage of inhibition against the logarithm of
the compound concentration.

Conclusion

1-Phenylisatin is a versatile isatin derivative with well-defined physicochemical properties. Its
synthesis is readily achievable through the Stolle synthesis. The compound exhibits significant
pharmacological potential, most notably as a selective CB2 receptor agonist with demonstrated
nephroprotective effects against cisplatin-induced toxicity. This activity is mediated through the
modulation of apoptotic, inflammatory, and oxidative stress pathways. While its anticancer and
anti-HIV activities are reported, further quantitative studies are required to fully elucidate its
potency in these areas. The experimental protocols and signaling pathway information provided
in this guide offer a solid foundation for researchers and drug development professionals
interested in exploring the therapeutic applications of 1-Phenylisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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